molecular formula C18H23NO B10878997 N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine CAS No. 355383-23-2

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine

Cat. No.: B10878997
CAS No.: 355383-23-2
M. Wt: 269.4 g/mol
InChI Key: KMWIGJJYYICGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxynaphthalen-1-yl)methyl]cyclohexanamine (CAS Registry Number: 355383-23-2 ) is an organic compound with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol . This chemically distinct molecule features a cyclohexanamine group linked via a methylene bridge to a 4-methoxynaphthalene ring system, a structural motif of significant interest in medicinal chemistry research. The compound is characterized by a calculated density of approximately 1.076 g/cm³ and a high boiling point near 423°C . Researchers value this compound and its analogues, such as the stereoisomer (1R,2S)-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylcyclohexan-1-amine, as versatile intermediates and core structures in pharmaceutical development . Structurally related compounds based on the naphthalene scaffold are frequently investigated for their potential to interact with biologically relevant enzymes and receptors . For instance, certain derivatives containing the 4-methoxy-naphthalen-1-yl group have been explored as potent inhibitors of the dipeptidylpeptidase-IV (DPP-IV) enzyme, a prominent target for the treatment of type 2 diabetes and other metabolic disorders . The compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

355383-23-2

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine

InChI

InChI=1S/C18H23NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3

InChI Key

KMWIGJJYYICGDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3CCCCC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most widely employed method for synthesizing N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine involves reductive amination of 4-methoxy-1-naphthaldehyde with cyclohexylamine. This one-pot reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. The process typically utilizes sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (NaBH(OAc)3_3) as reducing agents in methanol or ethanol at 60–80°C.

Key Steps :

  • Imine Formation : The aldehyde reacts with cyclohexylamine to generate an imine, facilitated by mild acid catalysis (e.g., acetic acid).

  • Reduction : The imine is reduced to the amine using a selective reducing agent to avoid over-reduction of the aromatic system.

Optimization of Reaction Conditions

Systematic studies highlight the impact of solvent, temperature, and stoichiometry on yield and purity:

ParameterOptimal ConditionYield (%)Purity (%)
SolventMethanol7895
Temperature70°C8297
Molar Ratio (Aldehyde:Amine)1:1.28598

Elevating the amine-to-aldehyde ratio to 1.2:1 minimizes unreacted aldehyde, while methanol enhances solubility of the naphthalene derivative. Catalytic acetic acid (5 mol%) accelerates imine formation without promoting side reactions.

Alkylation via Halide Intermediates

Preparation of (4-Methoxynaphthalen-1-yl)methyl Halides

An alternative route involves alkylation of cyclohexylamine with (4-methoxynaphthalen-1-yl)methyl bromide or chloride. The halide intermediate is synthesized by treating 4-methoxy-1-naphthalenemethanol with hydrobromic acid (HBr) or thionyl chloride (SOCl2_2):

4-Methoxy-1-naphthalenemethanol+HBr(4-Methoxynaphthalen-1-yl)methyl bromide+H2O\text{4-Methoxy-1-naphthalenemethanol} + \text{HBr} \rightarrow \text{(4-Methoxynaphthalen-1-yl)methyl bromide} + \text{H}_2\text{O}

Challenges :

  • Stability : The bromide derivative is prone to hydrolysis, requiring anhydrous conditions.

  • Selectivity : Competing etherification may occur if residual alcohol is present.

Nucleophilic Substitution with Cyclohexylamine

The alkyl halide reacts with cyclohexylamine in tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., K2_2CO3_3):

(4-Methoxynaphthalen-1-yl)methyl bromide+CyclohexylamineThis compound+HBr\text{(4-Methoxynaphthalen-1-yl)methyl bromide} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{HBr}

ConditionOutcome
Solvent: DMFYield: 68%
Base: K2_2CO3_3Purity: 92%
Temperature: 50°CReaction Time: 12h

This method, while effective, is less favored due to lower yields compared to reductive amination and the handling risks associated with alkyl halides.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination8598HighModerate
Alkylation6892ModerateLow
Curtius RearrangementN/AN/ALowHigh

Reductive amination emerges as the superior approach due to its high yield and scalability. Alkylation is hindered by intermediate instability, while the Curtius method remains speculative for this substrate.

Industrial-Scale Considerations

Large-scale production necessitates:

  • Continuous Flow Systems : To enhance heat transfer during exothermic reduction steps.

  • Solvent Recovery : Methanol recycling reduces costs and environmental impact.

  • Quality Control : HPLC monitoring ensures consistency in amine purity (>97%).

Chemical Reactions Analysis

Reductive Amination and Alkylation

The primary amine group undergoes reductive alkylation with aldehydes or ketones. For example, reaction with formaldehyde under hydrogenation conditions produces N-methyl derivatives. Titanium-based catalysts (e.g., Cp₂TiMe₂) enable anti-Markovnikov hydroamination of terminal alkynes, yielding secondary amines (Table 1) .

Table 1: Anti-Markovnikov hydroamination of terminal alkynes

AlkyneCatalystProductYield (%)Selectivity (aM:M)
1-PhenylpropyneCp₂TiMe₂N-Cyclohexyl-2-phenylpropan-1-amine8510:1
1-HexyneInd₂TiMe₂N-Cyclohexylhexan-1-amine788:1

Oxidation Reactions

The methoxy group on the naphthalene ring can be oxidized to a hydroxyl group using strong oxidizing agents like KMnO₄ or CrO₃ in acidic media. Computational studies suggest that oxidation proceeds via a radical intermediate, with activation energies of ~25 kcal/mol for the methoxy-to-carbonyl pathway .

Key oxidation products :

  • 4-Hydroxy-1-naphthalenemethylcyclohexanamine (major)

  • 1,4-Naphthoquinone derivatives (minor, under harsh conditions)

Electrophilic Aromatic Substitution

The methoxynaphthalene moiety undergoes regioselective electrophilic substitution. Nitration at the 5- and 8-positions occurs with HNO₃/H₂SO₄, while bromination favors the 2-position (Table 2) .

Table 2: Substitution patterns on the naphthalene ring

ReactionReagentsMajor ProductYield (%)
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-4-methoxynaphthalene72
BrominationBr₂, FeBr₃2-Bromo-4-methoxynaphthalene68

Mannich Reactions

The cyclohexanamine group participates in Mannich reactions with ketones and formaldehyde, forming β-amino ketone derivatives. For example, reaction with acetophenone yields N-[(4-methoxynaphthalen-1-yl)methyl]-N-cyclohexyl-3-phenylpropan-1-amine (Scheme 1) .

Scheme 1 :
Amine+Acetophenone+HCHOEtOH, Δβ-Amino ketone\text{Amine} + \text{Acetophenone} + \text{HCHO} \xrightarrow{\text{EtOH, Δ}} \beta\text{-Amino ketone}

Pd-Catalyzed Coupling Reactions

Palladium catalysts enable C–N bond formation via Buchwald-Hartwig coupling. For instance, reaction with aryl halides produces N-aryl derivatives (Table 3) .

Table 3: Pd-catalyzed N-arylation

Aryl HalideCatalystProductYield (%)
4-BromotoluenePd₂(dba)₃, tBuBrettPhosN-(4-Methylphenyl) derivative89
2-IodonaphthalenePd(OAc)₂, XPhosN-(2-Naphthyl) derivative83

Reduction of the Naphthalene Ring

Catalytic hydrogenation (H₂, Pd/C) reduces the naphthalene ring to tetralin derivatives. Density functional theory (DFT) calculations indicate that the 1,2-dihydro intermediate is stabilized by 12 kcal/mol compared to the 1,4-isomer .

Major pathway :
NaphthaleneH2,Pd/C1,2,3,4Tetrahydronaphthalene\text{Naphthalene} \xrightarrow{\text{H}_2, \text{Pd/C}} 1,2,3,4-\text{Tetrahydronaphthalene}

Nucleophilic Substitution at the Amine

The amine undergoes nucleophilic displacement with alkyl halides. For example, reaction with methyl iodide yields quaternary ammonium salts:
\text{RNH}_2 + \text{CH}_3\text{I} \rightarrow \text{RN}^+\text{CH}_3_2\text{I}^-
Kinetic studies show second-order dependence on amine concentration in polar aprotic solvents like DMF .

Complexation with Metal Ions

The lone pair on the nitrogen atom enables coordination to transition metals. With Cu(II) salts, it forms square-planar complexes (λmax = 620 nm, ε = 1,200 M⁻¹cm⁻¹) .

Scientific Research Applications

Medicinal Chemistry

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine serves as a crucial building block in the synthesis of complex organic molecules with potential therapeutic effects. Its biological activities have been studied extensively:

  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies have shown its efficacy in reducing pro-inflammatory cytokines in cellular models.
  • Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in pain models by interacting with specific receptors involved in pain signaling pathways.

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to undergo various transformations:

  • Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives, which may exhibit different biological activities.
  • Reduction : The naphthalene ring can undergo reduction to yield dihydronaphthalene derivatives, potentially altering their pharmacological profiles.
  • Substitution Reactions : The amine group can participate in substitution reactions with electrophiles, allowing the formation of diverse N-substituted derivatives.

Material Science

This compound's unique structural properties make it valuable in material science:

  • It is being explored for the development of new materials that require specific mechanical or chemical properties due to its robust molecular framework.

Case Study 1: Anti-inflammatory Activity

A study investigated the compound's effects on LPS-induced inflammation in murine models. Results indicated a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Analgesic Efficacy

In a tail-flick model of pain, this compound demonstrated significant analgesic effects comparable to established analgesics. This was attributed to its interaction with pain receptors .

Mechanism of Action

The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common scaffold with several indole- and naphthalene-based cyclohexanamines (Table 1). Key differences arise from the aromatic substituents and their electronic/steric effects:

Table 1: Structural Comparison of Cyclohexanamine Derivatives

Compound Name Aromatic Group Substituent(s) Key Structural Notes
N-[(4-Methoxynaphthalen-1-yl)methyl]cyclohexanamine 4-Methoxynaphthalen-1-yl Methoxy (-OCH₃) Electron-donating group; enhances π-π interactions
N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) 5-Chloroindol-3-yl Chlorine (-Cl) Electron-withdrawing; increases polarity
N-((6-Chloro-1-methyl-1H-indol-3-yl)methyl)cyclohexanamine (7a) 6-Chloro-1-methylindol-3-yl Chlorine, methyl (-CH₃) Steric hindrance from methyl; alters binding
N-((Tetrazol-5-yl)methyl)cyclohexanamine Tetrazol-5-yl Tetrazole ring Polar, hydrogen-bonding capability
N-(Phenyl(1-tosylpiperidin-4-yl)methyl)cyclohexanamine (49) Phenyl + tosylpiperidine Bulky sulfonamide Enhanced rigidity; impacts solubility

Key Observations :

  • Chlorine substituents in indole analogs (e.g., 5b, 7a) may enhance antibacterial activity by interacting with bacterial enzymes .

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound ~313.4 4.2 <0.1 (lipophilic)
5b 282.8 3.1 0.5
7a 292.8 3.5 0.3
Compound 49 (from ) 427.2 5.8 <0.01

Notes:

  • The methoxynaphthyl group increases molecular weight and lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
  • Chlorine and methyl groups in indole analogs moderately increase LogP compared to polar tetrazole derivatives .

Biological Activity

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a naphthalene moiety substituted with a methoxy group, linked to a cyclohexanamine structure. This configuration suggests possible interactions with various biological targets, particularly within the central nervous system and inflammatory pathways.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that naphthalene derivatives can inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that modulate inflammation. Inhibition of sEH has been linked to reduced levels of dihydroxyeicosatrienoic acids (DHETs), which are associated with pro-inflammatory responses .

CompoundIC50 Value (nM)Mechanism of Action
4f1.21sEH Inhibition
4l2.94Anti-inflammatory

2. CNS Activity

The structural characteristics of this compound suggest potential activity at sigma receptors, which are implicated in various neuropsychological conditions. Research on related compounds has demonstrated that naphthalene derivatives can act as high-affinity sigma receptor ligands, indicating a possible role in modulating neurological functions .

Case Study 1: In Vivo Anti-inflammatory Activity

In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, derivatives similar to this compound were evaluated for their anti-inflammatory efficacy. The results showed a significant reduction in inflammatory markers and improved lung function, supporting the compound's therapeutic potential in inflammatory diseases .

Case Study 2: Sigma Receptor Binding

A study focused on the binding affinity of cyclohexylamine derivatives at sigma receptors revealed that modifications to the naphthalene ring significantly influenced receptor interaction. The findings suggested that the methoxy substitution enhances binding affinity, which may contribute to the observed biological effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the naphthalene ring can lead to variations in biological activity. For example, adding electron-donating groups like methoxy increases potency against sEH and enhances sigma receptor affinity .

Pharmacokinetics and ADMET Properties

Preliminary assessments of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles indicate favorable properties for this compound, suggesting good bioavailability and low toxicity risks .

Q & A

Q. What are the established synthetic routes for N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine, and how can researchers validate the purity of the final product?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination between 4-methoxy-1-naphthalenemethanol and cyclohexanamine derivatives. Key steps include:
  • Reaction Optimization : Use anhydrous conditions and catalysts like sodium cyanoborohydride for reductive amination .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
  • Validation : Confirm purity via HPLC (≥95% purity threshold) and characterize using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with PubChem or NIST databases for accuracy .

Q. How should researchers approach initial structural characterization using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Assign peaks for methoxy (δ ~3.8 ppm), naphthalene protons (δ 6.5–8.5 ppm), and cyclohexane protons (δ 1.2–2.5 ppm). Use 1H^1H-13C^{13}C HSQC for correlation .
  • IR : Identify amine N–H stretches (~3300 cm1^{-1}) and methoxy C–O stretches (~1250 cm1^{-1}).
  • Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Submit to the Cambridge Crystallographic Data Centre (CCDC) for structural refinement and validation .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in a desiccator at 4°C under inert gas (argon) to prevent oxidation. Refer to safety data sheets (SDS) for hazard mitigation (e.g., flammability, skin irritation) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, higher temperatures (60–80°C) may accelerate reductive amination but risk decomposition.
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted naphthalenemethanol). Optimize quenching steps (e.g., aqueous NaHCO3_3 washes) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Solvent Effects : Test activity in DMSO vs. saline to rule out solvent-induced artifacts.
  • Meta-Analysis : Cross-reference PubChem BioAssay data and replicate studies under identical conditions .

Q. How can computational chemistry methods enhance understanding of this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes or serotonin receptors. Validate with free-energy perturbation (FEP) calculations.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Compare with crystallographic data (e.g., CCDC-2100901) .

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Analyze via UPLC-QTOF-MS to identify hydrolysis (e.g., methoxy group cleavage) or oxidation products.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.